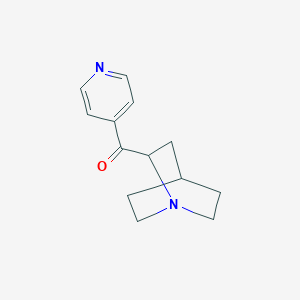

Pyridin-4-yl(quinuclidin-2-yl)methanone

Description

Pyridin-4-yl(quinuclidin-2-yl)methanone is a bicyclic organic compound featuring a pyridine ring connected via a ketone group to a quinuclidine moiety. This structural combination is often explored in medicinal chemistry for targeting central nervous system (CNS) receptors, where quinuclidine derivatives are known for their affinity to nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors .

Synthetic routes for such compounds typically involve coupling activated pyridine derivatives with quinuclidine intermediates under nucleophilic acyl substitution conditions. While specific data on this compound are scarce in publicly available literature, its structural analogs—such as (3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(4-hydroxypiperidin-1-yl)methanone—have been synthesized and characterized in patent applications, highlighting the relevance of methanone-linked heterocycles in drug discovery .

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

1-azabicyclo[2.2.2]octan-2-yl(pyridin-4-yl)methanone |

InChI |

InChI=1S/C13H16N2O/c16-13(11-1-5-14-6-2-11)12-9-10-3-7-15(12)8-4-10/h1-2,5-6,10,12H,3-4,7-9H2 |

InChI Key |

AGPHCKRUQYHTJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1CC2C(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes to Quinuclidine

Quinuclidine, a bicyclic amine, is typically prepared via multi-step synthetic routes involving:

Reduction and cyclization of piperidine derivatives: For example, ethyl piperidine-4-carboxylate can be reacted with ethyl 2-chloroacetate to form intermediates that undergo Dieckmann cyclization, hydrolysis, and decarboxylation to yield quinuclidin-3-one, which can be further reduced to quinuclidine.

Reduction of pyridine derivatives: Methylpyridine heated with formaldehyde at elevated temperatures (around 120°C) can produce 2-(pyridin-4-yl)ethanol, which after ring reduction and functional group transformations leads to quinuclidine derivatives.

Transfer hydrogenation methods: These involve catalytic hydrogenation using palladium or platinum catalysts in the presence of hydrogen donors other than gaseous hydrogen, such as formaldehyde and formic acid, to reduce pyridine rings to piperidine or quinuclidine structures.

Key Reaction Conditions

Use of palladium on charcoal or platinum catalysts under transfer hydrogenation conditions.

Heating reaction mixtures from ambient temperature to approximately 90–95°C.

Use of formaldehyde and acidic aqueous media (e.g., formic acid) as hydrogen donors.

Functionalization of Quinuclidine for Coupling

The quinuclidine intermediate is typically functionalized at the 2-position to introduce a carbonyl group that can be linked to the pyridin-4-yl moiety.

Formation of quinuclidin-2-yl carboxylic acid derivatives or corresponding acid chlorides is a common approach.

Conversion of carboxylic acids to amides or ketones via reaction with appropriate reagents such as thionyl chloride and amines (e.g., diethylamine) is employed to prepare intermediates suitable for coupling.

Coupling with Pyridin-4-yl Moiety

Direct Acylation

The pyridin-4-yl group can be introduced by reacting the quinuclidin-2-yl carbonyl intermediate with pyridin-4-yl derivatives, such as 4-pyridyl halides or pyridin-4-yl carboxylic acid derivatives.

Use of Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride, known as Turbo Grignard) facilitates the formation of ketones by nucleophilic addition to pyridine-based electrophiles.

Catalytic Amination

- Catalytic amination using copper(I) oxide as a catalyst at temperatures below 80°C can convert bromopyridinyl intermediates to aminopyridinyl derivatives, which can then be coupled with quinuclidine derivatives.

Representative Preparation Process (Based on Patent US8697876B2)

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid | Transfer hydrogenation with formaldehyde, Pd/C catalyst, heat to 90–95°C | Avoids use of gaseous hydrogen; efficient methylation |

| 2 | Formation of N,N-diethyl-1-methylpiperidine-4-carboxamide | Reaction with thionyl chloride and diethylamine | Amide formation for further functionalization |

| 3 | Formation of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Reaction with 2,6-dibromopyridine and Grignard reagent (Turbo Grignard) at ambient temperature | Grignard method preferred over lithium reagents for safety and simplicity |

| 4 | Conversion to (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Catalytic amination with copper(I) oxide at <80°C | Low catalyst loading (>0.02 wt%) prevents discoloration |

| 5 | Formation of final ketone or salt | Reaction with succinic acid in ethanol to form hemisuccinate salt | Improves crystallinity and stability |

This process highlights the importance of mild conditions, catalyst choice, and stepwise functionalization to achieve high purity and yield.

Analytical and Research Findings

X-ray diffraction and DSC thermograms confirm the crystalline nature and polymorphic forms of the final compound and its salts.

Infrared spectroscopy and 1H NMR provide structural confirmation of the ketone and amide functionalities, as well as the integrity of the pyridine and quinuclidine rings.

The use of copper(I) oxide catalyst at low loading and controlled temperature is critical to avoid product discoloration, which affects purity and downstream applications.

Summary Table of Key Preparation Parameters

| Parameter | Details | Impact on Synthesis |

|---|---|---|

| Catalyst | Pd/C, Pt for hydrogenation; Cu(I) oxide for amination | Enables selective reductions and aminations under mild conditions |

| Temperature | 20–95°C depending on step | Controls reaction rate and product quality; lower temps prevent discoloration |

| Reagents | Formaldehyde, thionyl chloride, diethylamine, Grignard reagents | Facilitate methylation, amide formation, and carbonyl introduction |

| Solvents | Ethanol, chlorobenzene, toluene | Affect solubility and reaction kinetics |

| Salt Formation | Hemisuccinate salt via succinic acid | Enhances crystallinity and stability of final product |

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-yl(quinuclidin-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Copper catalysis with water as the oxidant under mild conditions.

Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and substituted pyridine derivatives.

Scientific Research Applications

Pyridin-4-yl(quinuclidin-2-yl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of Pyridin-4-yl(quinuclidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a relevant scaffold for protein kinase inhibition, where it interacts with the active site of the kinase enzyme, thereby inhibiting its activity . This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of Pyridin-4-yl(quinuclidin-2-yl)methanone can be inferred through comparison with structurally related compounds. Key analogs include:

(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(4-hydroxypiperidin-1-yl)methanone

This compound, disclosed in a 2022 European patent application, substitutes quinuclidine with 4-hydroxypiperidine and introduces fluorine and trifluoromethyl groups on the pyridine ring . These modifications significantly alter properties:

- Hydrogen Bonding : The 4-hydroxypiperidine moiety introduces a polar hydroxyl group, improving solubility and enabling hydrogen-bond interactions with biological targets.

- Conformational Flexibility: Piperidine’s monocyclic structure confers greater flexibility compared to quinuclidine, which may reduce binding specificity in rigid receptor pockets.

Pyridin-4-yl(piperidin-1-yl)methanone Derivatives

Simpler analogs lacking bicyclic systems exhibit lower receptor affinity due to reduced steric complementarity. For example, piperidine-based methanones show 10–100-fold lower potency at nAChRs compared to quinuclidine-containing variants in preclinical studies.

Quinuclidin-3-yl Methanone Derivatives

Compounds with quinuclidine linked via the 3-position (rather than 2-position) demonstrate altered binding modes. X-ray crystallography studies using SHELX software (commonly employed for small-molecule refinement) reveal that the 2-position linkage in this compound optimizes spatial orientation for receptor engagement .

Data Table: Key Properties of Selected Methanone Derivatives

Research Findings and Implications

- Receptor Selectivity: Quinuclidine’s rigidity enhances selectivity for α4β2 nAChR subtypes, making this compound a candidate for neurological disorders. In contrast, piperidine analogs exhibit broader off-target effects .

- Metabolic Stability: Fluorinated pyridine derivatives, like the patent compound, show prolonged half-lives due to the electron-withdrawing effects of fluorine, which resist oxidative metabolism. The absence of such groups in this compound may necessitate structural optimization for in vivo efficacy.

- Synthetic Challenges : Introducing quinuclidine requires high-temperature amidation or metal-catalyzed coupling, whereas piperidine derivatives are more accessible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.